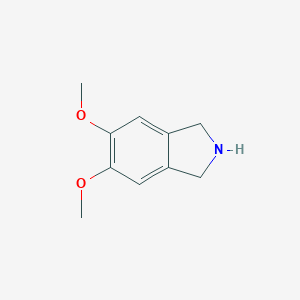
5,6-Dimetoxiisoindolina
Descripción general
Descripción
5,6-Dimethoxyisoindoline, also known as 5,6-DMI, is an organic compound belonging to the class of isoindolines. It is an aromatic heterocyclic compound with a molecular formula of C9H11NO2. 5,6-DMI is a white solid that is insoluble in water and soluble in organic solvents. It is a synthetic compound that is used in various scientific research applications and has a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ligandos del Receptor Sigma-2
5,6-Dimetoxiisoindolina se ha utilizado en la síntesis de ligandos del receptor σ2 basados en indol . Estos ligandos han mostrado una afinidad y selectividad alta a moderada para los receptores σ2 . El receptor σ2 es un objetivo prometedor para el tratamiento del cáncer .
Actividad Antiproliferativa
Los compuestos derivados de this compound han mostrado una actividad antiproliferativa significativa en las células DU145, MCF7 y C6 . Esto sugiere aplicaciones potenciales en el tratamiento del cáncer .
Análisis del Ciclo Celular
Se ha descubierto que los derivados de this compound inducen un arresto del ciclo celular en la fase G1 en las células DU145 . Esto podría ser útil para estudiar la progresión del ciclo celular y desarrollar tratamientos para enfermedades como el cáncer .
Radioligandos que Penetran en el Cerebro
This compound se ha utilizado en el desarrollo de radioligandos que penetran en el cerebro marcados con 18F . Estos radioligandos han mostrado una alta captación cerebral y una alta relación cerebro-sangre , lo que sugiere aplicaciones potenciales en neuroimagen<a aria-label="2: These radioligands have shown high brain uptake and high brain-to-blood ratio2" data-citationid="32658f11-673f-05cc-5a51-7d165f621a56-28" h="ID=SERP,5015.1" href="https://www.researchgate.net/publication/354356110_Discovery_and_development_of_brain-penetrant_18F-labeled_radioligands_for_neuroimaging_of_the_sigma-2_receptors/fulltext/627a914f107cae2919998dca/Discovery-and-development
Mecanismo De Acción
Target of Action
The primary target of 5,6-Dimethoxyisoindoline is the sigma-2 receptor . This receptor has been identified as a potential target for cancer treatment due to its high expression in proliferating tumor cells . The sigma-2 receptor can serve as a receptor-based biomarker to distinguish different proliferative states of solid tumors .
Mode of Action
5,6-Dimethoxyisoindoline interacts with its target, the sigma-2 receptor, by binding to it with high affinity . This interaction leads to the internalization of the sigma-2 receptor ligands into tumor cells . The compound also has high affinity for serotonin and dopamine receptors .
Biochemical Pathways
Upon binding to the sigma-2 receptor, 5,6-Dimethoxyisoindoline activates apoptosis via multiple pathways . This leads to a reduction in the proliferation of tumor cells
Pharmacokinetics
It is known that the compound is rapidly taken up by cancer cells , which suggests that it may have good bioavailability.
Result of Action
The binding of 5,6-Dimethoxyisoindoline to the sigma-2 receptor and its subsequent internalization into tumor cells leads to cell cycle arrest in the G1 phase . This results in the death of cancer cells . The compound also displays significant antiproliferative activity in various cell lines .
Action Environment
The efficacy and stability of 5,6-Dimethoxyisoindoline can be influenced by various environmental factors. For instance, the density of the sigma-2 receptor in tumor cells can affect the compound’s action . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5,6-Dimethoxyisoindoline interacts with various enzymes, proteins, and other biomolecules. It has been identified as a novel acetylcholine esterase inhibitor . Acetylcholine esterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, 5,6-Dimethoxyisoindoline increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Cellular Effects
5,6-Dimethoxyisoindoline has been shown to have significant effects on various types of cells. It has been found to have anti-cancer properties in vitro . Specifically, 5,6-Dimethoxyisoindoline is rapidly taken up by cancer cells, leading to cell cycle arrest in the G1 phase and death of cancer cells .
Molecular Mechanism
The molecular mechanism of action of 5,6-Dimethoxyisoindoline involves its interaction with acetylcholine esterase, leading to the inhibition of this enzyme . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission
Propiedades
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-4,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIINIMCTOCKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602167 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114041-16-6 | |
| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,6-Dimethoxyisoindoline interact with the σ2 receptor, and what are the downstream effects of this interaction?
A1: While the exact mechanism of action remains under investigation, research suggests that 5,6-Dimethoxyisoindoline demonstrates high affinity for the σ2 receptor. [, ] This binding appears to trigger downstream effects such as G1 phase cell cycle arrest, ultimately leading to antiproliferative activity against tumor cells. [, ] Further research is needed to fully elucidate the precise signaling pathways involved.
Q2: What is the structure-activity relationship (SAR) of 5,6-Dimethoxyisoindoline derivatives as σ2 receptor ligands?
A2: Studies indicate that the combination of a 5,6-Dimethoxyisoindoline scaffold with an N-(4-fluorophenyl)indole moiety enhances binding affinity and selectivity for the σ2 receptor. [] Researchers observed that modifications to these structural elements can significantly influence the compound's affinity for the σ2 receptor, highlighting the importance of SAR studies in optimizing drug design for this target. [, ]
Q3: What are the in vitro and in vivo efficacy results for 5,6-Dimethoxyisoindoline derivatives targeting the σ2 receptor?
A3: In vitro studies utilizing the MTT assay demonstrated that compounds incorporating the 5,6-Dimethoxyisoindoline scaffold exhibited significant antiproliferative activity against DU145, MCF7, and C6 cancer cell lines. [] Furthermore, in vivo studies utilizing a U87MG glioma xenograft model showcased the successful tumor visualization and high uptake of a radiolabeled 5,6-Dimethoxyisoindoline derivative, confirming the in vivo targeting of σ2 receptors in tumors. [] These findings support further investigation into the therapeutic potential of 5,6-Dimethoxyisoindoline-based compounds for cancer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
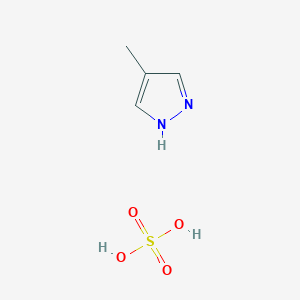
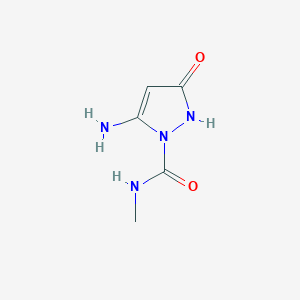
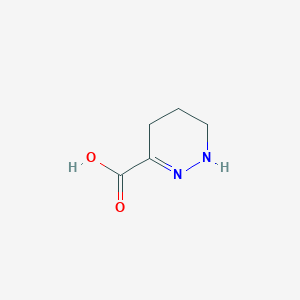
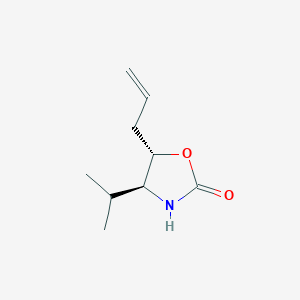
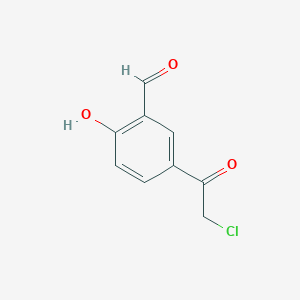
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)

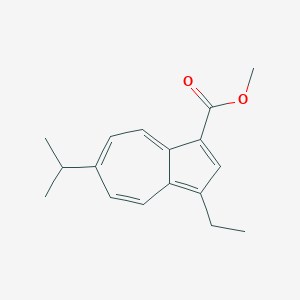



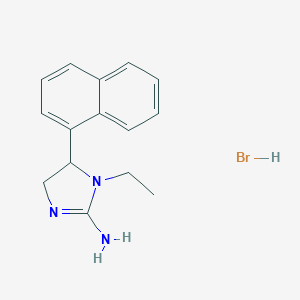
![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)
